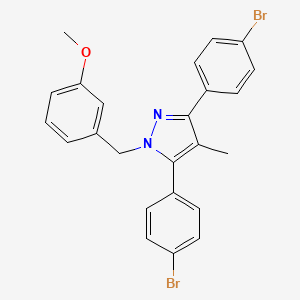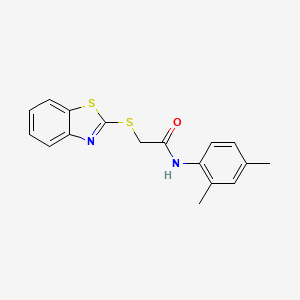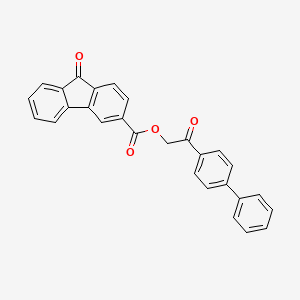
2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione is an organic compound characterized by its isoindole structure with a methoxyphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with 2-methoxyaniline. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the isoindole structure. The general reaction conditions include:
Starting Materials: Phthalic anhydride and 2-methoxyaniline.
Solvent: Commonly used solvents include toluene or xylene.
Catalyst: Acid catalysts such as sulfuric acid or Lewis acids like zinc chloride.
Temperature: The reaction is typically carried out at elevated temperatures (120-150°C) to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
化学反応の分析
Types of Reactions
2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The isoindole ring can be reduced under hydrogenation conditions to form a dihydroisoindole derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(2-Hydroxyphenyl)-1H-isoindole-1,3(2H)-dione.
Reduction: 2-(2-Methoxyphenyl)-1,2-dihydroisoindole-1,3(2H)-dione.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a pharmacophore in drug design. Its isoindole core is a common motif in many biologically active molecules, making it a valuable scaffold for developing new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound have shown promise as anti-inflammatory and anticancer agents. The compound’s ability to interact with specific biological targets makes it a candidate for further drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications in material science.
作用機序
The mechanism of action of 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The methoxy group can enhance its binding affinity to these targets, while the isoindole core provides structural stability.
類似化合物との比較
Similar Compounds
2-Phenyl-1H-isoindole-1,3(2H)-dione: Lacks the methoxy group, which can affect its reactivity and binding properties.
2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione: The methoxy group is positioned differently, which can influence its chemical behavior and applications.
2-(2-Hydroxyphenyl)-1H-isoindole-1,3(2H)-dione:
Uniqueness
2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the methoxy group at the ortho position on the phenyl ring This positioning can influence its electronic properties and reactivity, making it distinct from other isoindole derivatives
特性
CAS番号 |
2314-77-4 |
|---|---|
分子式 |
C15H11NO3 |
分子量 |
253.25 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO3/c1-19-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15(16)18/h2-9H,1H3 |
InChIキー |
JGERGGIRZQLPSW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{(E)-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)imino]methyl}naphthalen-2-ol](/img/structure/B10888659.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10888666.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10888671.png)


![methyl {3-[(E)-{2,4,6-trioxo-1-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]-1H-indol-1-yl}acetate](/img/structure/B10888685.png)
![N-(4-chlorophenyl)-4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine](/img/structure/B10888693.png)
![2-[(2E)-2-{(2E)-[3-(benzyloxy)-4-methoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B10888699.png)
![2-{[3-(Propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10888710.png)
![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B10888720.png)
![5-(3-{(Z)-[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid](/img/structure/B10888725.png)

![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B10888734.png)
